1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptabromo-
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Overview
Description
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- is a brominated biphenyl compound with the molecular formula C12H3Br7.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring. Industrial production methods often involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where bromine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The biphenyl structure allows for coupling reactions with other aromatic compounds, forming more complex polyaromatic systems.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- involves its interaction with biological molecules, leading to various effects. The bromine atoms on the biphenyl ring can interact with enzymes and receptors, altering their function. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- is compared with other similar compounds such as:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: This compound has chlorine atoms instead of bromine, leading to different reactivity and applications.
1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: Another chlorinated biphenyl with distinct properties and uses.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: This compound also differs in its halogenation pattern, affecting its chemical behavior.
These comparisons highlight the unique properties of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptabromo- and its specific applications in various fields.
Properties
CAS No. |
119264-55-0 |
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Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-6(14)9(7(15)2-4)5-3-8(16)11(18)12(19)10(5)17/h1-3H |
InChI Key |
GPCHVALQFNFSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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